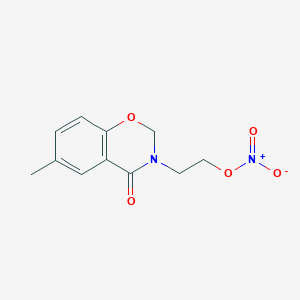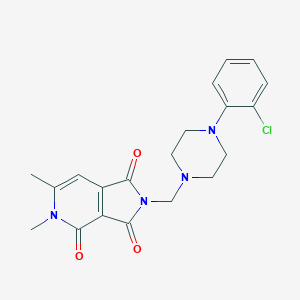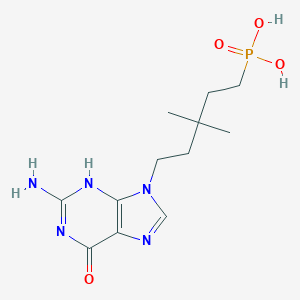
1,3-Bis(1-adamantyl)imidazol-2-ylidene
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Bis(1-adamantyl)imidazol-2-ylidene was first reported by Arduengo and co-workers . They isolated and characterized it as the first example of a free and stable N-heterocyclic carbene .Molecular Structure Analysis
The molecular formula of 1,3-Bis(1-adamantyl)imidazol-2-ylidene is C23H32N2 . Its molecular weight is 336.51 g/mol .Chemical Reactions Analysis
1,3-Bis(1-adamantyl)imidazol-2-ylidene has been used in various catalytic applications. For instance, it has been used in iridium complexes as catalysts for transfer hydrogenation reactions. It has also been shown to be compatible with ionic liquids, showcasing potential in electrochemical applications.Physical And Chemical Properties Analysis
1,3-Bis(1-adamantyl)imidazol-2-ylidene is a white crystal with a melting point of 240-241°C . It is air sensitive and moisture sensitive .Scientific Research Applications
Carbene Chemistry
“1,3-Bis(1-adamantyl)imidazol-2-ylidene” is a type of N-heterocyclic carbene (NHC), which has been a subject of intensive research for more than 25 years . These compounds have developed into a diverse and important class of carbon(II) donor ligands .
Ligand for Metal Complexes
NHCs, including “1,3-Bis(1-adamantyl)imidazol-2-ylidene”, have found multiple applications as sterically unique spectator ligands for the preparation of catalytically active metal complexes .
Organometallic Metallodrugs
NHC ligands have been used in the development of organometallic metallodrugs . These drugs have the potential to be used in the treatment of various diseases.
Metallosupramolecular Assemblies
Poly-NHC ligands have yielded various discrete metallosupramolecular assemblies . These assemblies have potential applications in materials science and nanotechnology.
Synthesis of Benzimidazol-2-ylidenes
“1,3-Bis(1-adamantyl)imidazol-2-ylidene” can be synthesized by decomposition of 1,3-bis(1-adamantyl)-2,3-dihydro-1H-benzimidazol-2-ylacetonitrile on heating under reduced pressure .
Reaction with Tetracyanoethylene
Mechanism of Action
Target of Action:
“1,3-Bis(1-adamantyl)imidazol-2-ylidene” (often referred to as a N-heterocyclic carbene) interacts with specific biological targets. Although detailed information on its primary targets is scarce, it is known to engage with metal centers, particularly transition metals like palladium. These metal complexes play a crucial role in catalytic reactions, such as Heck and Suzuki couplings .
Mode of Action:
The compound coordinates with metal ions, forming stable complexes. For instance, its reaction with palladium leads to the formation of a Pd-carbene complex. This complex can participate in various catalytic processes, including cross-coupling reactions. The N-heterocyclic carbene acts as a ligand, stabilizing the metal center and facilitating the desired transformations .
Action Environment:
Environmental factors significantly influence the compound’s efficacy and stability:
Safety and Hazards
properties
IUPAC Name |
1,3-bis(1-adamantyl)-2H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONOWACPBEYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4CN(C=C4)C56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436293 | |
| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(1-adamantyl)imidazol-2-ylidene | |
CAS RN |
131042-77-8 | |
| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)




